molecular formula C24H18N4O B12927572 4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 64499-36-1

4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile

Cat. No.: B12927572
CAS No.: 64499-36-1
M. Wt: 378.4 g/mol
InChI Key: ZYCJWKASZYIAOS-UHFFFAOYSA-N
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Description

4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxyanilino, diphenyl, and carbonitrile groups. Its molecular formula is C24H18N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method is the condensation of 4-methoxyaniline with 2,6-diphenylpyrimidine-5-carbonitrile under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: A simpler analog with similar functional groups.

    2,6-Diphenylpyrimidine: Shares the pyrimidine core structure.

    4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Another compound with a methoxyanilino group.

Uniqueness

4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

64499-36-1

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

IUPAC Name

4-(4-methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C24H18N4O/c1-29-20-14-12-19(13-15-20)26-24-21(16-25)22(17-8-4-2-5-9-17)27-23(28-24)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,27,28)

InChI Key

ZYCJWKASZYIAOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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